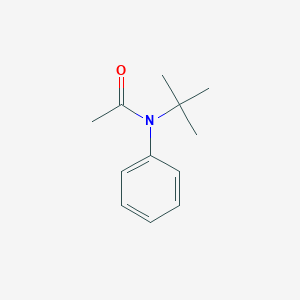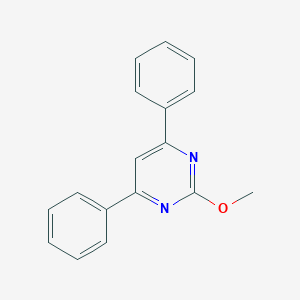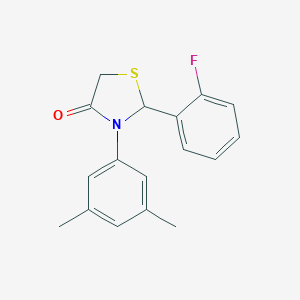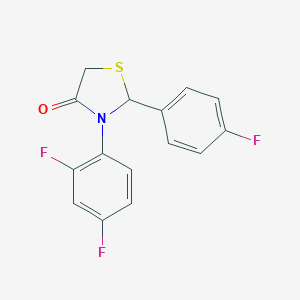![molecular formula C20H23NO2 B261616 N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)
N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as cannabinoids, which are known to interact with the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain sensation, mood, appetite, and immune function.
作用機序
N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide interacts with the endocannabinoid system in the human body, specifically with the CB1 receptor. This receptor is primarily found in the central nervous system and plays a crucial role in regulating various physiological processes, including pain sensation, mood, and appetite. N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide binds to the CB1 receptor and activates it, leading to the release of various neurotransmitters that modulate pain perception and other physiological processes.
Biochemical and physiological effects:
N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide has been shown to have several biochemical and physiological effects, including analgesia, anti-inflammatory effects, and appetite stimulation. Additionally, this compound has been shown to have sedative effects, which may be useful for treating conditions such as insomnia and anxiety.
実験室実験の利点と制限
One of the main advantages of using N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide in lab experiments is its potent analgesic properties. This compound has been shown to be effective in various animal models of pain, making it a useful tool for studying the mechanisms of pain perception and developing new pain management therapies. However, one of the limitations of using N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide in lab experiments is its potential for abuse. This compound has been shown to have psychoactive effects, which may make it difficult to interpret the results of certain experiments.
将来の方向性
There are several potential future directions for research on N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide. One area of interest is the development of new pain management therapies based on this compound. Additionally, further research is needed to fully understand the mechanisms of action of N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide and its effects on various physiological processes. Finally, there is a need for further studies on the potential risks and benefits of using this compound in clinical settings.
合成法
N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide is typically synthesized using a multi-step process that involves the reaction of various chemical reagents. One of the most common synthesis methods involves the reaction of 3-methoxybenzoyl chloride with cyclopentylmagnesium bromide, followed by the addition of phenylmagnesium bromide. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
科学的研究の応用
N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Several studies have demonstrated that this compound has potent analgesic properties, which may be useful for treating chronic pain conditions such as neuropathic pain and cancer pain. Additionally, N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide has been shown to have anti-inflammatory effects, which may be beneficial for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
特性
製品名 |
N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide |
|---|---|
分子式 |
C20H23NO2 |
分子量 |
309.4 g/mol |
IUPAC名 |
N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide |
InChI |
InChI=1S/C20H23NO2/c1-23-18-13-7-12-17(14-18)20(22)21-19(16-10-5-6-11-16)15-8-3-2-4-9-15/h2-4,7-9,12-14,16,19H,5-6,10-11H2,1H3,(H,21,22) |
InChIキー |
DRNGAFVGHKPDKJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC(C2CCCC2)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC(=C1)C(=O)NC(C2CCCC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methyl-2-[4-(diethylamino)styryl]pyridinium](/img/structure/B261540.png)

![5-[(3-Methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B261543.png)
![4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid](/img/structure/B261545.png)



![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine](/img/structure/B261558.png)
![N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B261559.png)

![3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid](/img/structure/B261561.png)

![1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-](/img/structure/B261569.png)